DHMPR is a 'Readily Reversible' Inhibitor, Distinct from 'Semi-Tight-Binding' and 'Tight-Binding' Analogs EHNA and Deoxycoformycin
In a direct head-to-head comparison of ADA inhibition kinetics, DHMPR, EHNA, and deoxycoformycin were categorized based on their inhibitory behavior. DHMPR was classified as a 'readily reversible' inhibitor, while EHNA was 'semi-tight-binding' and deoxycoformycin was 'tight-binding' [1]. This classification stems from the time required to reach steady-state inhibition, which was 'virtually instantaneous' for DHMPR, compared to 2-3 minutes for EHNA and many hours for deoxycoformycin [1]. For studies where rapid equilibration and reversibility are crucial, DHMPR is the only appropriate choice among these three standard inhibitors.
| Evidence Dimension | Inhibitor Classification & Time to Steady-State |
|---|---|
| Target Compound Data | Classification: Readily reversible; Time to steady-state: 'virtually instantaneous' [1] |
| Comparator Or Baseline | EHNA: Semi-tight-binding, 2–3 min to steady-state; Deoxycoformycin: Tight-binding, many hours to steady-state [1] |
| Quantified Difference | Qualitative, time-based difference in binding kinetics [1] |
| Conditions | Inhibition of human erythrocytic ADA; methods described in Agarwal et al., 1977 [1] |
Why This Matters
This difference in reversibility is critical for experimental design; selecting the wrong inhibitor could lead to incomplete reversibility or impractically long pre-incubation times, invalidating kinetic assays.
- [1] Agarwal, R. P., Spector, T., & Parks, R. E. (1977). Tight-binding inhibitors—IV. Inhibition of adenosine deaminases by various inhibitors. *Biochemical Pharmacology*, 26(5), 359-367. View Source
